molecular formula C10H23KO4P+ B15176979 Isodecyl dihydrogen phosphate, potassium salt CAS No. 93820-31-6

Isodecyl dihydrogen phosphate, potassium salt

Cat. No.: B15176979
CAS No.: 93820-31-6
M. Wt: 277.36 g/mol
InChI Key: MBUNIKFTGFLWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isodecyl dihydrogen phosphate, potassium salt (CAS 93820-31-6) is an organic phosphate ester salt with the molecular formula C 10 H 23 KO 4 P and a molecular weight of 277.36 g/mol . This compound is supplied as a high-purity material intended strictly for laboratory research and industrial applications. Organic phosphate salts, such as this compound, are of significant research interest due to their surface-active properties. They can act as surfactants or emulsifiers in various systems. Furthermore, phosphate compounds are widely studied for their ability to interact with and immobilize metal ions. Research on similar phosphate salts has demonstrated their effectiveness in precipitating and stabilizing heavy metals in environmental remediation applications, for instance, by converting bioavailable cadmium in soil into more stable, less mobile forms . Synonyms: this compound; EINECS 298-611-2 . This product is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93820-31-6

Molecular Formula

C10H23KO4P+

Molecular Weight

277.36 g/mol

IUPAC Name

potassium;8-methylnonyl dihydrogen phosphate

InChI

InChI=1S/C10H23O4P.K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+1

InChI Key

MBUNIKFTGFLWOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOP(=O)(O)O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isodecyl dihydrogen phosphate, potassium salt typically involves the reaction of isodecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where isodecyl alcohol is reacted with phosphoric acid. The mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the final compound in solid form .

Chemical Reactions Analysis

Types of Reactions: Isodecyl dihydrogen phosphate, potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different phosphate derivatives.

    Substitution: It can participate in substitution reactions where the isodecyl group is replaced by other functional groups.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isodecyl alcohol and phosphoric acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like alkyl halides or other electrophiles are typically employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products:

Scientific Research Applications

Chemistry: Isodecyl dihydrogen phosphate, potassium salt is used as a surfactant in various chemical reactions and formulations. Its surface-active properties make it valuable in the synthesis of emulsions and dispersions .

Biology: In biological research, the compound is used in the preparation of buffer solutions and as a reagent in biochemical assays. Its ionic nature helps in maintaining the stability of biological samples .

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs .

Industry: Industrially, this compound is used in the formulation of cleaning agents, detergents, and personal care products. Its surfactant properties help in the removal of dirt and grease .

Mechanism of Action

The mechanism of action of isodecyl dihydrogen phosphate, potassium salt involves its ability to reduce surface tension and form micelles. This property is crucial in its role as a surfactant, where it helps in the emulsification and dispersion of hydrophobic substances. The compound interacts with molecular targets such as lipid membranes, enhancing the solubility and stability of various compounds .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison
Compound Molecular Formula Alkyl Chain Length Counterion Key Features
Isodecyl dihydrogen phosphate, K⁺ C₁₀H₂₁O₄PK Branched C10 K⁺ Amphiphilic, surfactant potential
Potassium dihydrogen phosphate (KDP) KH₂PO₄ N/A (inorganic) K⁺ Inorganic salt, high solubility
Potassium cetyl phosphate C₁₆H₃₄KO₄P C16 K⁺ Cosmetic emulsifier (e.g., Amphisol K)
Sodium dihydrogen phosphate NaH₂PO₄ N/A (inorganic) Na⁺ Buffering agent, lower cost
  • Solubility : Potassium dihydrogen phosphate (KDP) exhibits high water solubility (22.6 g/100 mL at 20°C), critical for agricultural fertilizers and buffer solutions . In contrast, isodecyl dihydrogen phosphate’s solubility is likely lower due to its hydrophobic alkyl chain, favoring organic solvents or micelle formation .
  • pH Behavior : KDP solutions are mildly acidic (pH ~4.5), making them suitable for pH-controlled applications like bacterial culture media . Isodecyl derivatives may exhibit pH-dependent solubility but lack buffering capacity due to their organic backbone .
Table 2: Application Comparison
Compound Primary Applications Mechanism/Advantages
Isodecyl dihydrogen phosphate, K⁺ Specialty surfactants, corrosion inhibitors Amphiphilic structure enhances interfacial activity
Potassium dihydrogen phosphate Fertilizers, buffering agents, crystal growth Provides K and P nutrients; piezoelectric properties
Potassium cetyl phosphate Cosmetics (emulsifier) Stabilizes oil-water emulsions; mild on skin
Sodium dihydrogen phosphate PBS buffers, antiviral coatings Cost-effective; synergizes with NaCl in PBS
  • Biomedical : KDP promotes stem cell differentiation via NF-κB signaling , while sodium dihydrogen phosphate is used in PBS for cell compatibility . Isodecyl variants might serve as drug delivery enhancers but require toxicity evaluations.
  • Materials Science : KDP’s anisotropic crystals are used in laser optics , whereas isodecyl’s bulky chain prevents crystallization, favoring liquid-phase applications.

Biological Activity

Isodecyl dihydrogen phosphate, potassium salt is a chemical compound with various applications in biochemical and agricultural fields. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a phosphate ester, characterized by the presence of isodecyl groups attached to a phosphate backbone. The general formula can be represented as follows:

C10H21O4PK\text{C}_{10}\text{H}_{21}\text{O}_4\text{P}\cdot \text{K}
PropertyValue
Molecular Weight234.3 g/mol
SolubilitySoluble in water
pH5.0 - 7.0 (in solution)
ToxicityLow (LD50 > 5000 mg/kg)

This compound exhibits biological activity primarily through its role as a surfactant and emulsifying agent. It interacts with cellular membranes, influencing membrane fluidity and permeability. This property is particularly significant in agricultural applications where it acts as a dispersant for pesticides.

Toxicological Profile

Research indicates that isodecyl dihydrogen phosphate has low mammalian toxicity. In acute toxicity studies, the compound demonstrated an LD50 greater than 5000 mg/kg in rats, classifying it as low risk for acute exposure . Furthermore, it is generally regarded as safe for use in food and agricultural products.

Case Studies

  • Agricultural Applications : A study conducted by the Environmental Protection Agency (EPA) highlighted the use of potassium dihydrogen phosphate (a related compound) in agricultural fertilizers. The study confirmed no adverse effects on non-target organisms when used according to recommended guidelines .
  • Pharmaceutical Formulations : In pharmaceutical contexts, isodecyl dihydrogen phosphate has been employed as a stabilizing agent in drug formulations. Its capacity to enhance solubility and bioavailability of poorly soluble drugs has been documented in various studies .
  • Biochemical Research : A recent study showcased its utility in cell culture applications, where it served as a buffering agent to maintain pH stability during cellular growth processes .

Efficacy in Pesticide Formulations

The compound has been evaluated for its effectiveness in pesticide formulations. It enhances the distribution of active ingredients across plant surfaces, improving pest control efficacy while minimizing environmental impact .

Comparative Studies

Comparative studies have shown that isodecyl dihydrogen phosphate outperforms traditional surfactants in terms of reducing surface tension and enhancing penetration into plant tissues. This characteristic makes it particularly valuable in formulations aimed at improving pesticide efficiency.

Table 2: Comparative Efficacy of Surfactants

SurfactantSurface Tension Reduction (%)Plant Penetration Enhancement (%)
Isodecyl Dihydrogen Phosphate3025
Traditional Surfactant A2015
Traditional Surfactant B1810

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.